molecular formula C18H15N3O2S B13069391 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one

5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one

Cat. No.: B13069391
M. Wt: 337.4 g/mol
InChI Key: TXWJNSGMANNVFU-BUTQJWPISA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton NMR spectral features are inferred from related benzothiazole-pyrrolone hybrids:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
Benzothiazole aromatic protons 7.2–8.1 Multiplet 4H
4-Methoxyphenyl aromatic protons 6.8–7.3 Doublet 4H
Methoxy group (-OCH₃) 3.8 Singlet 3H
Pyrrolone NH (imino) 5.6 Broad 1H
Methylene protons (C–CH₂–N) 3.4–4.0 Multiplet 2H

Carbon-13 NMR signals would include:

  • Lactam carbonyl (C=O): ~170 ppm
  • Benzothiazole C2: ~165 ppm
  • Aromatic carbons: 110–150 ppm
  • Methoxy carbon: ~55 ppm

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions are predicted as follows:

Vibration Mode Wavenumber (cm⁻¹)
Lactam C=O stretch 1680–1700
N–H stretch (imino) 3200–3350
Aromatic C=C stretch 1480–1600
C–N stretch (benzothiazole) 1250–1350
C–O–C asymmetric stretch (methoxy) 1240–1270

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum would exhibit:

  • Molecular ion peak : m/z 337 (C₁₈H₁₅N₃O₂S⁺)
  • Major fragments:
    • m/z 306 (loss of –OCH₃, 31 Da)
    • m/z 202 (cleavage of benzothiazole moiety, C₇H₄NS⁺)
    • m/z 135 (4-methoxyphenyl fragment, C₇H₇O⁺)

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H15N3O2S/c1-23-12-8-6-11(7-9-12)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)24-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17?

InChI Key

TXWJNSGMANNVFU-BUTQJWPISA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 4-methoxybenzaldehyde, followed by cyclization and subsequent reduction steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, converting it into a more saturated form.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, and substituted phenyl derivatives.

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one can be contextualized by comparing it to related pyrrolone and benzothiazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Formula* Molecular Weight* Pharmacological Activity Key References
Target Compound 4-Benzothiazolyl, 4-methoxyphenyl, amino C₁₇H₁₄N₃O₂S 348.39 Not explicitly reported -
5-Amino-4-benzothiazol-2-yl-1-(2-morpholin-4-yl-ethyl)-1,2-dihydro-pyrrol-3-one Morpholin-4-yl-ethyl, benzothiazolyl, amino C₁₇H₁₉N₄O₂S 367.43 Not reported
2-[5-(4-Methoxyphenyl)-3-phenyl-pyrazol-1-yl]-6-methyl-benzothiazole 4-Methoxyphenyl, phenyl, methyl-benzothiazole C₂₅H₂₂N₄O₂S 442.53 Antitumor, antidepressant
5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-thiazol-2-yl)-1,2-dihydro-pyrrol-3-one Chloro-dimethoxyphenyl, methyl-thiazolyl C₁₆H₁₆ClN₃O₃S 365.80 Not reported
5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-pyrrol-2-one Dimethylamino, ethoxy-methylbenzoyl C₂₅H₃₀N₄O₄ 450.54 Not reported

*Molecular formulas and weights are calculated based on structural descriptions.

Key Structural and Functional Insights

Substituent Effects on Solubility and Reactivity The target compound’s 4-methoxyphenyl group likely enhances lipophilicity compared to the morpholin-4-yl-ethyl substituent in ’s analog, which may improve aqueous solubility due to morpholine’s polarity .

Synthetic and Analytical Approaches Structural characterization of similar compounds (e.g., ) relies on single-crystal X-ray diffraction, facilitated by software suites like SHELX and WinGX .

Commercial and Research Relevance

  • Catalog entries (e.g., ) indicate commercial availability of benzothiazole-pyrrolone derivatives, underscoring their relevance in drug discovery .

Biological Activity

5-Amino-4-benzothiazol-2-yl-1-(4-methoxy-phenyl)-1,3-dihydro-pyrrol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and potential anticancer effects, supported by relevant data and case studies.

  • Molecular Formula : C18H15N3O2S
  • Molecular Weight : 337.4 g/mol
  • CAS Number : 721417-82-9

1. Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against various bacterial strains. In a comparative analysis, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The results are summarized in the following table:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

2. Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition potency was quantified using IC50 values, with the findings detailed below:

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

These values indicate that the compound is a potent inhibitor compared to standard reference compounds, suggesting its potential use in treating conditions like Alzheimer's disease and urinary tract infections .

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. Research has focused on its ability to induce apoptosis in cancer cell lines, showing effectiveness at lower concentrations compared to other known chemotherapeutics. The proposed mechanisms include the activation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

In a recent study investigating the synthesis of various derivatives of benzothiazole compounds, this compound was evaluated alongside other compounds for its biological activity. The study utilized high-throughput screening methods to assess the motility inhibition of Caenorhabditis elegans, revealing significant dose-dependent effects that underscore its potential as a therapeutic agent .

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